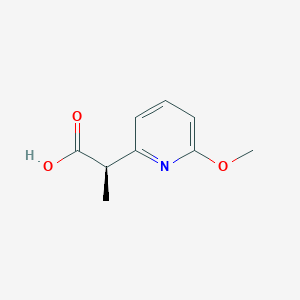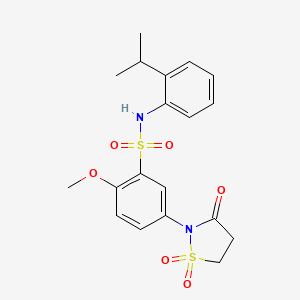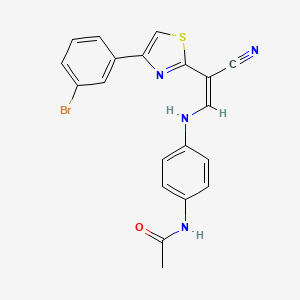![molecular formula C20H32N2O4 B2702033 N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide CAS No. 618860-90-5](/img/structure/B2702033.png)
N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains functional groups such as ethoxy, methoxy, amide, and alkyl groups. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy and methoxy groups might be introduced using a Williamson ether synthesis or a similar method . The amide group could be formed through a reaction with an amine and a carboxylic acid or acyl chloride .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of a planar structure around the nitrogen atom due to the resonance of the nitrogen lone pair with the carbonyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine . The ethoxy and methoxy groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
Studies have explored the synthesis routes and chemical properties of compounds structurally related to N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide, focusing on their potential applications in developing new materials and drugs. For instance, novel azetidinones for carbapenems and fragmentation in the allylamine precursor analogue were investigated, revealing insights into the synthesis of complex heterocyclic compounds (Selezneva et al., 2018)(Selezneva et al., 2018).
Anticonvulsant and Neuroprotective Effects
Research into N-(substituted benzothiazol-2-yl)amides, which share a functional resemblance to the compound , has shown promising anticonvulsant and neuroprotective effects. This suggests potential applications in the development of new therapeutic agents for neurological disorders (Hassan et al., 2012)(Hassan et al., 2012).
Heterocyclic Compounds Synthesis
The utility of N-3-oxoalkylamides and -thioamide in synthesizing heterocyclic compounds has been explored, with methodologies developed for preparing diverse heterocyclic structures. This research underscores the compound's relevance in organic synthesis and drug discovery (Fisyuk et al., 1997)(Fisyuk et al., 1997).
Cancer Biomarkers and Imaging
Investigations into carbon-11 labeled matrix metalloproteinase (MMP) inhibitors, structurally related to the compound of interest, for their potential as positron emission tomography (PET) cancer biomarkers, highlight the compound's possible applications in cancer diagnosis and treatment monitoring (Zheng et al., 2004)(Zheng et al., 2004).
Photoinitiators for Ultraviolet-Curable Coatings
Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, related to the compound , have been evaluated as photoinitiators for ultraviolet-curable pigmented coatings. This research indicates the compound's potential application in materials science and engineering (Angiolini et al., 1997)(Angiolini et al., 1997).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-7-26-17-12-15(8-9-16(17)25-6)20(21-18(23)10-13(2)3)22-19(24)11-14(4)5/h8-9,12-14,20H,7,10-11H2,1-6H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXWBHVFCHTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)CC(C)C)NC(=O)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxy-4-methoxyphenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)
![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)
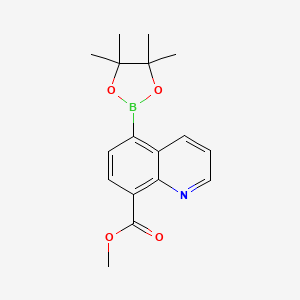
![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)
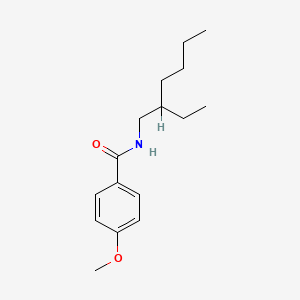
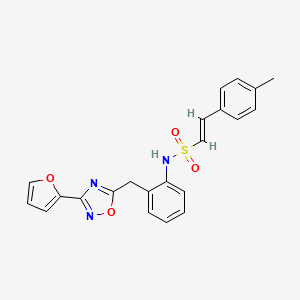

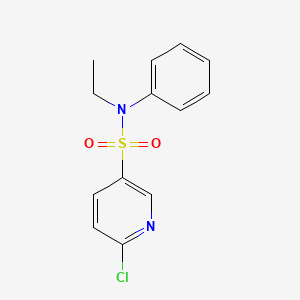
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)
